(Z)-2-((2-(2-(benzo[d]thiazol-2-ylthio)acetyl)hydrazono)methyl)benzoic acid
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Overview
Description
(Z)-2-((2-(2-(benzo[d]thiazol-2-ylthio)acetyl)hydrazono)methyl)benzoic acid is a complex organic compound that features a benzo[d]thiazole moiety linked to a benzoic acid derivative. Compounds containing benzo[d]thiazole structures are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Mechanism of Action
Target of action
The compound contains a benzothiazole moiety, which is a heterocyclic compound. Benzothiazoles are known to interact with various biological targets, including enzymes and receptors, due to their ability to form stable complexes .
Biochemical pathways
Benzothiazoles can affect various biochemical pathways depending on their specific targets. For example, they can inhibit enzymes, modulate receptor activity, or interfere with cell signaling .
Result of action
The result of the compound’s action would depend on its specific targets and mode of action. For example, if it inhibits an enzyme, it could decrease the production of a specific metabolite. If it activates a receptor, it could increase a specific cellular response .
Action environment
The action of the compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. These factors can affect the compound’s stability, solubility, and interactions with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-((2-(2-(benzo[d]thiazol-2-ylthio)acetyl)hydrazono)methyl)benzoic acid typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzo[d]thiazole core: This can be achieved through the cyclization of o-aminothiophenol with carboxylic acids or their derivatives.
Thioacetylation: The benzo[d]thiazole core is then subjected to thioacetylation using appropriate thioacetic acid derivatives.
Hydrazone formation: The thioacetylated product is reacted with hydrazine or its derivatives to form the hydrazone linkage.
Condensation with benzoic acid derivative: Finally, the hydrazone is condensed with a benzoic acid derivative under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzo[d]thiazole ring.
Reduction: Reduction reactions can occur at the hydrazone linkage, potentially converting it to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can take place on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-((2-(2-(benzo[d]thiazol-2-ylthio)acetyl)hydrazono)methyl)benzoic acid can be used as a building block for the synthesis of more complex molecules.
Biology
Biologically, compounds with benzo[d]thiazole structures are often investigated for their potential as antimicrobial, anticancer, and anti-inflammatory agents.
Medicine
In medicine, such compounds may be explored for their therapeutic potential, particularly in targeting specific enzymes or receptors.
Industry
Industrially, these compounds can be used in the development of dyes, pigments, and other materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]thiazole derivatives: These include compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole.
Hydrazone derivatives: Compounds such as phenylhydrazones and benzylidenehydrazones.
Uniqueness
The uniqueness of (Z)-2-((2-(2-(benzo[d]thiazol-2-ylthio)acetyl)hydrazono)methyl)benzoic acid lies in its specific structure, which combines the benzo[d]thiazole moiety with a hydrazone linkage and a benzoic acid derivative. This unique combination may confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[(Z)-[[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]hydrazinylidene]methyl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3S2/c21-15(10-24-17-19-13-7-3-4-8-14(13)25-17)20-18-9-11-5-1-2-6-12(11)16(22)23/h1-9H,10H2,(H,20,21)(H,22,23)/b18-9- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHJSSQFJTFBLCX-NVMNQCDNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3S2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N\NC(=O)CSC2=NC3=CC=CC=C3S2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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